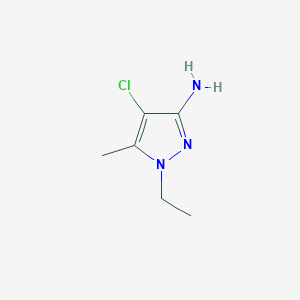

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base to obtain 4-chloro-3-ethyl-1-methylpyrazole . Then, using formic acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .

Molecular Structure Analysis

The molecular structure of “this compound” is C7H9ClN2O2 with a molecular weight of 188.61 . The density is predicted to be 1.40±0.1 g/cm3 .

Chemical Reactions Analysis

Pyrazole synthesis involves a variety of reactions. For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), a flash point of 159.1°C, and a vapor pressure of 3.55E-05mmHg at 25°C . The refractive index is 1.587 .

Wissenschaftliche Forschungsanwendungen

Chemical Reaction and Product Formation

4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine is involved in various chemical reactions leading to the formation of different products. For instance, its reaction with Appel salt results in products like N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and pyrazolo[3,4-c]isothiazoles. Adjusting the pH of the reaction medium can modify the product ratio, with acidic conditions favoring the formation of dithiazolylidenes and basic conditions favoring pyrazolo[3,4-c]isothiazoles. Thermolysis of these compounds further yields 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles (Koyioni et al., 2014).

Synthesis and Characterization of New Compounds

This chemical is also used in the synthesis and characterization of new compounds. For example, it participates in the synthesis of new diazo dyes derived from Pyrazolo[1,5-a]pyrimidine, which demonstrate notable solvatochromic properties and significant antimicrobial and radical scavenging activities (Şener et al., 2017).

Antimicrobial and Anticancer Activities

Various derivatives of this compound are synthesized and evaluated for their potential antimicrobial and anticancer activities. Some synthesized compounds have shown higher anticancer activity compared to reference drugs and possess good to excellent antimicrobial properties (Hafez et al., 2016).

Application in Fungicidal Activity

This compound is also involved in the preparation of fungicides. The synthesis of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) derived from it has shown high fungicidal activity against rice sheath blight, a major disease affecting rice in China (Chen et al., 2000).

Safety and Hazards

“4-Chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine” should be treated as an organic compound. Proper protective measures should be taken, including wearing protective gloves and eye protection . Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical help .

Wirkmechanismus

Target of Action

Similar compounds such as 5-amino-pyrazoles have been reported to interact with a wide range of targets, including various enzymes and receptors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It’s known that the solubility and stability of a compound can significantly impact its bioavailability .

Result of Action

Similar compounds such as 5-amino-pyrazoles have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

Pyrazoles, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the pyrazole compound.

Cellular Effects

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Molecular Mechanism

Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyrazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

4-chloro-1-ethyl-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-3-10-4(2)5(7)6(8)9-10/h3H2,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXBFRHKJXLXFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)N)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2607529.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide](/img/structure/B2607530.png)

![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide](/img/structure/B2607541.png)

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2607545.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2607549.png)